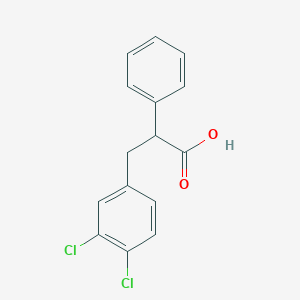
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate is an organic compound with the molecular formula C14H16O3. It is a derivative of benzoic acid, featuring a methyl group at the 3-position and a 3-oxocyclopentyl group at the 4-position of the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-4-(3-oxocyclopentyl)benzoate typically involves the esterification of 3-methyl-4-(3-oxocyclopentyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-4-(3-oxocyclopentyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. The specific pathways and targets depend on the context of its application, such as in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(3-oxocyclopentyl)benzoate: Similar structure but lacks the methyl group at the 3-position.
Methyl benzoate: Lacks both the methyl and oxocyclopentyl groups.
Methyl 3-methylbenzoate: Lacks the oxocyclopentyl group.
Uniqueness
Methyl 3-methyl-4-(3-oxocyclopentyl)benzoate is unique due to the presence of both the methyl and oxocyclopentyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
methyl 3-methyl-4-(3-oxocyclopentyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-9-7-11(14(16)17-2)4-6-13(9)10-3-5-12(15)8-10/h4,6-7,10H,3,5,8H2,1-2H3 |
Clé InChI |
XZHFBZMPZDKQRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)OC)C2CCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


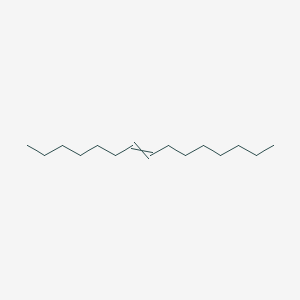
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)
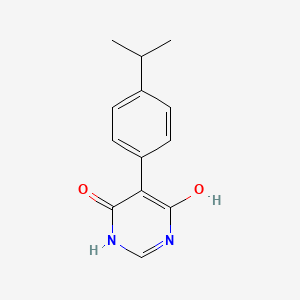
![ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)
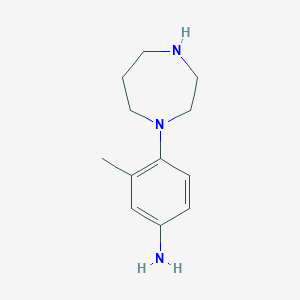
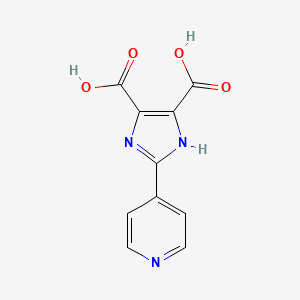
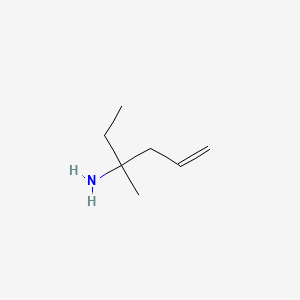

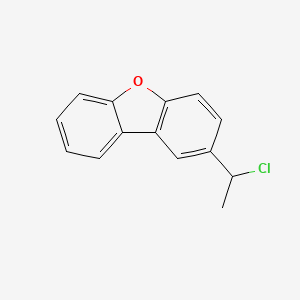
![4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13875873.png)

![1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)

